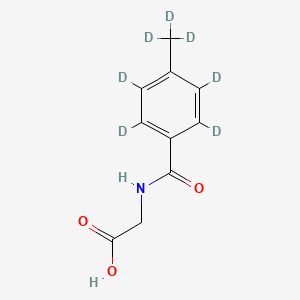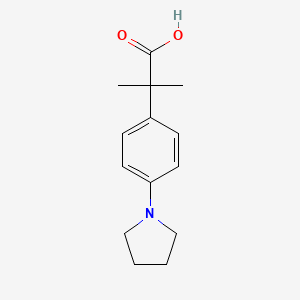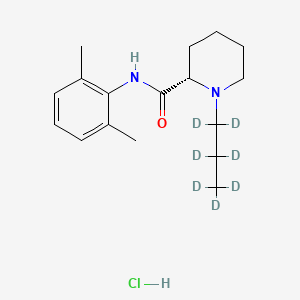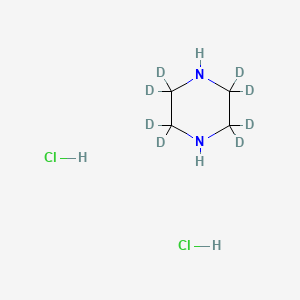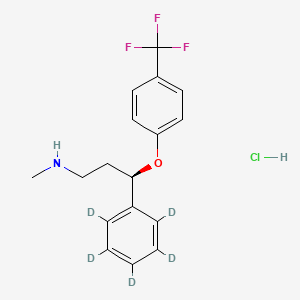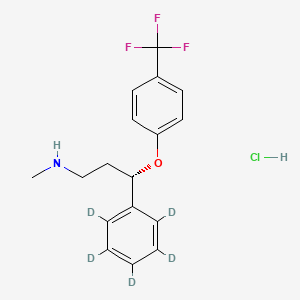
(E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen” is a metabolite of tamoxifen . It is formed from tamoxifen by the cytochrome P450 (CYP) isoform CYP2D6 . It is cytotoxic to MCF-7 and MDA-MB-231 breast cancer cells .
Synthesis Analysis
The synthesis of tamoxifen involves the direct carbolithiation of diphenylacetylenes and their cross-coupling procedure taking advantage of the intermediate alkenyllithium reagents . A highly active palladium nanoparticle-based catalyst is used to couple an alkenyllithium reagent with a high (Z/E) selectivity and good yield .Molecular Structure Analysis
The molecular formula of “(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen” is C26H29NO3 . Its molecular weight is 403.51 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of tamoxifen include the carbolithiation of (diphenyl)acetylenes, which has been well-studied and has led to several useful applications in the field of synthetic organic chemistry . The quenching of the formed nucleophilic sp2 vinyllithium reagent with an electrophile provides a direct approach to substituted diarylalkenes (stilbenes) .Physical And Chemical Properties Analysis
“(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen” is a neat product . It is stored at -20C Freezer and shipped at room temperature .Wissenschaftliche Forschungsanwendungen
Affinity and Activity at Cannabinoid Receptors : Tamoxifen and its metabolites, including endoxifen, exhibit novel activity at cannabinoid receptors. This indicates potential for developing drugs for diseases mediated via these receptors (Ford, Franks, Radomińska-Pandya, & Prather, 2016).
Comparative Metabolism with Other Selective Estrogen Receptor Modulators : Studies have compared the metabolism of endoxifen with other drugs, highlighting its unique metabolic pathway and potential clinical implications (Watanabe, Watanabe, Maruyama, & Kawashiro, 2015).
Gene Expression Patterns in Breast Cancer Cells : Endoxifen induces similar changes in global gene expression patterns as 4-hydroxy-tamoxifen in breast cancer cells, impacting estrogen-regulated genes (Lim, Li, Desta, Zhao, Rae, Flockhart, & Skaar, 2006).
Anti-Estrogenic Effects in Breast Cancer Cells : Studies have shown that endoxifen has similar anti-estrogenic potency to 4-hydroxy-tamoxifen in inhibiting estrogen-induced gene expression in breast cancer cells (Lim, Desta, Flockhart, & Skaar, 2005).
Antioxidant Action : Tamoxifen and its metabolites, including endoxifen, have been studied for their antioxidant properties, potentially contributing to biological actions (Wiseman, Laughton, Arnstein, Cannon, & Halliwell, 1990).
Role in Restoring E-cadherin Function in Breast Cancer Cells : Endoxifen has been observed to restore the function of E-cadherin, an invasion suppressor molecule, which may contribute to the therapeutic benefit of tamoxifen in breast cancer (Bracke, Charlier, Bruyneel, Labit, Mareel, & Castronovo, 1994).
Inhibition of Aromatase : Endoxifen and other tamoxifen metabolites inhibit aromatase, an enzyme involved in estrogen synthesis, which may contribute to the variability in clinical effects of tamoxifen in breast cancer treatment (Lu, Desta, & Flockhart, 2011).
Interactions with Human Hydroxysteroid Sulfotransferase : The stereoisomers of α-hydroxytamoxifen, a metabolite of tamoxifen, show differential substrate activity and inhibition for human hydroxysteroid sulfotransferases, indicating significance in metabolic processing (Apak & Duffel, 2004).
Glucuronidation of Active Tamoxifen Metabolites : Endoxifen undergoes glucuronidation, a key metabolic process, by various UDP glucuronosyltransferases, affecting its pharmacokinetic properties (Sun, Sharma, Dellinger, Blevins-Primeau, Balliet, Chen, Boyiri, Amin, & Lazarus, 2007).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[(Z)-1-(4-hydroxyphenyl)-1-[4-[2-(methylamino)ethoxy]phenyl]but-1-en-2-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO3/c1-3-24(18-4-10-21(27)11-5-18)25(19-6-12-22(28)13-7-19)20-8-14-23(15-9-20)29-17-16-26-2/h4-15,26-28H,3,16-17H2,1-2H3/b25-24- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBJJTCUEOUMEV-IZHYLOQSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCNC)/C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747670 |
Source


|
| Record name | 4,4'-[(1Z)-1-{4-[2-(Methylamino)ethoxy]phenyl}but-1-ene-1,2-diyl]diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen | |
CAS RN |
1217247-19-2 |
Source


|
| Record name | 4,4'-[(1Z)-1-{4-[2-(Methylamino)ethoxy]phenyl}but-1-ene-1,2-diyl]diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



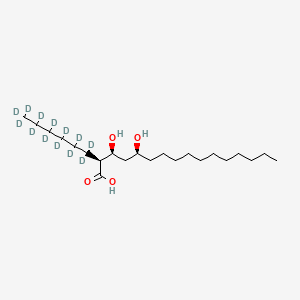
![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride](/img/structure/B565225.png)
